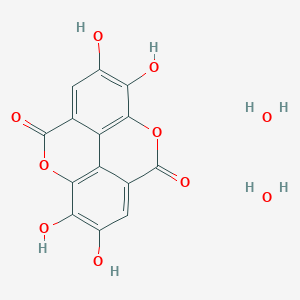

Ellagic Acid, Dihydrate

Overview

Description

Ellagic Acid, Dihydrate is a cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties . It is also known as 4,4ʹ,5,5ʹ,6,6ʹ-Hexahydroxydiphenic Acid 2,6,2ʹ,6ʹ-Dilactone .

Synthesis Analysis

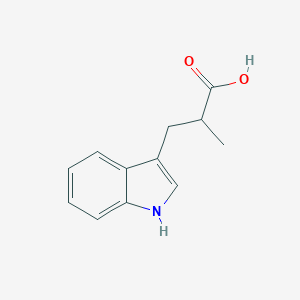

Ellagic acid is an organic heterotetracyclic compound resulting from the dimerization of gallic acid molecules by oxidative aromatic coupling with intramolecular lactonization . A practical synthesis of ellagic acid has been achieved from methyl gallate by a proposed synthetic route of five steps .Molecular Structure Analysis

Ellagic acid dihydrate forms trislinic crystals with unit cell dimensions . The empirical formula is C14H6O8 · 2H2O .Chemical Reactions Analysis

Ellagitannins (ETs), characterized by their diversity and chemical complexity, belong to the class of hydrolysable tannins that, via hydrolysis under acidic or alkaline conditions, can yield ellagic acid (EA) . The interaction of zein with bioactive molecules to become more nutritional and beneficial to human health has gained a lot of attention .Physical And Chemical Properties Analysis

This compound is a slightly beige powder . It is soluble in 1 M NaOH: 10 mg/mL and ethanol: 10 mg/mL . The molecular weight is 338.22 .Scientific Research Applications

Anti-Cancer Properties

Ellagic Acid Dihydrate has been found to inhibit carcinogenic properties of various chemical compounds, including benzo[alpha]pyrene-7,8-diol-9,10-epoxide, aflatoxin B1, N-methyl-N-nitrosourea, 3-methyl-cholanthrene, and 7,12-dimethylbenz[alpha]anthracene (Rossi et al., 1991). Additionally, ellagic acid has shown potential in G1 arrest and apoptosis in cancer cells, particularly in cervical carcinoma cells, by activating the cdk inhibitory protein p21 (Narayanan et al., 1999).

Antioxidant Activity

Ellagic Acid is recognized for its antioxidant activity, which may be useful in preventing and treating cancer, cardiovascular diseases, and neurodegenerative disorders. This property justifies its inclusion in functional foods and dietary supplements (Zuccari et al., 2020).

Anti-Diabetic Activity

Ellagic Acid demonstrates strong antidiabetic activity, particularly in protecting enzymes like superoxide dismutase from glycation, a key process in diabetes-associated complications. Its antiglycating potential is comparable to quercetin, a known natural inhibitor of glycation (Anwar & Younus, 2017).

Free Radical Scavenging

Studies have shown that Ellagic Acid can effectively scavenge various reactive oxygen and nitrogen species, contributing to its role as an antioxidant. Its ability to scavenge peroxynitrite, for instance, has been determined using advanced techniques like stopped-flow reaction analysis (Priyadarsini et al., 2002).

Metabolic Syndrome and Diabetes

Ellagic Acid has shown potential in ameliorating features of metabolic syndrome by suppressing oxidative stress and affecting brown adipose tissue. This could make it a useful nutritional supplement for these conditions (Kábelová et al., 2021).

DNA Damage Prevention

Ellagic Acid and dietary berries containing it have been reported to reduce endogenous oxidative DNA damage and modulate the expression of DNA repair genes. This suggests a role in cancer prevention by reducing DNA damage initiation (Aiyer et al., 2008).

Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics and tissue distribution of Ellagic Acid in rats has revealed insights into its absorption and distribution in various tissues including kidney and liver, providing essential information for its therapeutic application (Yan et al., 2014).

Inflammatory Mediators and Colon Carcinogenesis

Ellagic Acid exhibits anti-inflammatory properties by down-regulating inflammatory proteins such as NF-kappaB, COX-2, iNOS, TNF-alpha, and IL-6, thus exerting a chemopreventive effect on colon carcinogenesis (Umesalma & Sudhandiran, 2010).

Bioavailability Enhancement

A study on self-nanoemulsifying drug delivery systems based on ellagic acid-phospholipid complex suggests improved dissolution and permeability, thereby enhancing the bioavailability of ellagic acid (Avachat & Patel, 2014).

Mechanism of Action

Target of Action

Ellagic acid dihydrate primarily targets a variety of enzymes. It acts as an inhibitor for Carbonic Anhydrases 1-14 , Casein Kinase II subunit alpha , and cAMP-dependent protein kinase catalytic subunit alpha . These enzymes play crucial roles in various biological processes, including cellular respiration, signal transduction, and cell cycle regulation.

Mode of Action

Ellagic acid dihydrate interacts with its targets primarily through inhibition. It acts as a selective and ATP-competitive inhibitor of CK2 . It also acts as an uncompetitive inhibitor of arginine methyltransferase CARM1 and blocks histone H3R17 methylation . These interactions can lead to changes in enzyme activity, affecting the downstream biological processes they regulate.

Pharmacokinetics

It is known that after oral consumption, ellagic acid reaches maximum concentrations in about 1 hour . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The molecular and cellular effects of ellagic acid dihydrate’s action are primarily related to its antioxidant and anti-proliferative/anti-cancer effects . By inhibiting key enzymes and modulating biochemical pathways, ellagic acid dihydrate can exert therapeutic effects, including antioxidant, anti-mutagenic, and anti-carcinogenic properties .

Action Environment

The action, efficacy, and stability of ellagic acid dihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . More research is needed to fully understand how different environmental factors influence the action of ellagic acid dihydrate.

Safety and Hazards

Ellagic Acid, Dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Ellagic acid and its derivatives are drawing an increasing interest towards extensive technical and biomedical applications . The residues and industrial streams of the pulp industry have been highlighted and considered as an alluring alternative in terms of commercial exploitation . The protective effect of ellagic acid in age-associated disorders is also being investigated .

properties

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCRIPMALGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

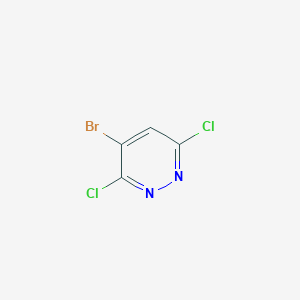

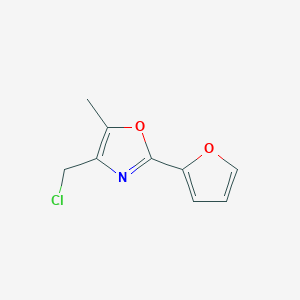

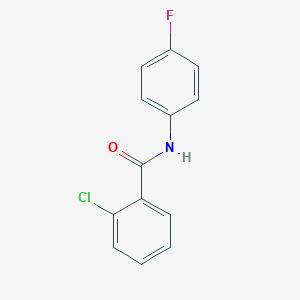

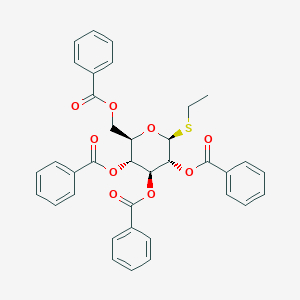

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

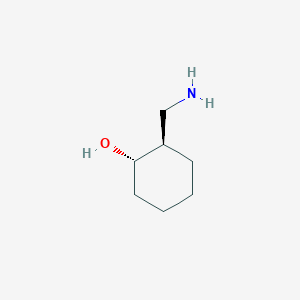

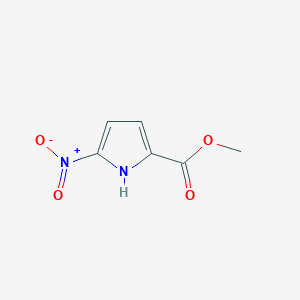

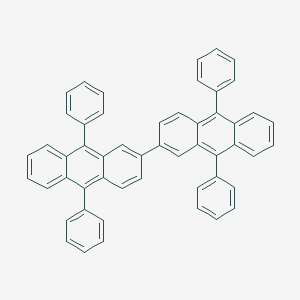

Feasible Synthetic Routes

Q & A

Q1: What are the known mechanisms of action for Ellagic Acid Dihydrate's anticancer properties?

A1: While the exact mechanisms are still under investigation, research suggests that Ellagic Acid Dihydrate exerts its anticancer effects through multiple pathways. It has been shown to inhibit the carcinogenic properties of various chemical compounds, including benzo[alpha]pyrene-7,8-diol-9,10-epoxide, aflatoxin B1, N-methyl-N-nitrosourea, 3-methyl-cholanthrene, and 7,12-dimethylbenz[alpha]anthracene []. Furthermore, Ellagic Acid Dihydrate exhibits strong antioxidant activity, particularly against hydrogen peroxide-induced mutations, and offers significant protection against DNA scissions [].

Q2: How does the structure of Ellagic Acid Dihydrate contribute to its activity?

A2: Ellagic Acid Dihydrate's planar structure, determined through X-ray crystallography, plays a crucial role in its activity []. This planar structure, combined with its ability to form hydrogen bonds with water molecules, allows it to intercalate into DNA and potentially interfere with the binding of carcinogens.

Q3: Are there any studies comparing the antioxidant activity of Ellagic Acid Dihydrate with other known antioxidants?

A3: Yes, studies have compared the antioxidant capacity of Ellagic Acid Dihydrate with other antioxidants like resveratrol, selenium, curcumin, vitamins C and E, quercetin dihydrate, sulforaphane, glutathione reduced, trolox, butylated hydroxanisole (BHA), butylated hydroxytoluene (BHT), and N-acetyl-L-cysteine (NAC) []. In assays using hydrogen peroxide as a mutagen and measuring protection against DNA scissions, Ellagic Acid Dihydrate demonstrated the strongest protective effects among all tested antioxidants [].

Q4: Beyond its antioxidant properties, does Ellagic Acid Dihydrate influence other biological processes?

A4: Research suggests that Ellagic Acid Dihydrate can act as a CARM1 (coactivator-associated arginine methyltransferase 1) inhibitor []. This inhibition has been linked to changes in the epigenetic landscape of stem cells, particularly affecting the morphology of nucleoli and the levels of pluripotency markers like OCT4 and NANOG [].

Q5: Has Ellagic Acid Dihydrate shown any potential in enhancing fat crystallization in food applications?

A5: Yes, studies have explored the use of Ellagic Acid Dihydrate as an additive to promote fat crystallization in food products [, ]. Research indicates that it can significantly increase the initial crystallization temperature of triacylglycerols without affecting melting temperatures, suggesting potential applications in controlling fat crystallization in food systems [].

Q6: What is the molecular formula and weight of Ellagic Acid Dihydrate?

A6: The molecular formula of Ellagic Acid Dihydrate is C14H6O8 • 2(H2O), and its molecular weight is 338.24 g/mol.

Q7: How stable is Ellagic Acid Dihydrate under different conditions?

A7: While the provided research doesn't delve into specific stability data, Ellagic Acid Dihydrate's existence in its dihydrate form highlights its ability to form stable hydrogen bonds with water molecules []. Further investigation is needed to determine its stability profile under various storage conditions, pH levels, and temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)